molecular formula C10H15NO2S B12755867 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate CAS No. 324742-95-2

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate

Cat. No.: B12755867
CAS No.: 324742-95-2
M. Wt: 213.30 g/mol
InChI Key: XFOARQASJMBHPI-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of 4,5-disubstituted thiazoles, which are compounds containing a thiazole ring substituted at positions 4 and 5 . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate typically involves the esterification of 2-(4-Methyl-5-thiazolyl)ethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the flavor and fragrance industry due to its unique aroma profile

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

324742-95-2

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl 2-methylpropanoate

InChI

InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)11-6-14-9/h6-7H,4-5H2,1-3H3

InChI Key

XFOARQASJMBHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C(C)C

density

1.102-1.108

physical_description

Colourless to yellow liquid;  Roasted nutty aroma

solubility

Soluble in non-polar solvents;  slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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